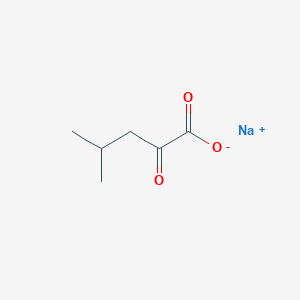
6-Carboxyoxindole
Descripción general
Descripción
6-Carboxyoxindole is a chemical compound with the molecular formula C9H7NO3 . It is an indole derivative .
Molecular Structure Analysis
6-Carboxyoxindole has a molecular weight of 177.157 . It contains 21 bonds in total, including 14 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
6-Carboxyoxindole has a density of 1.4±0.1 g/cm3, a boiling point of 438.1±45.0 °C at 760 mmHg, and a flash point of 218.8±28.7 °C . Its exact mass is 177.042587, and it has a LogP value of 1.39 .Aplicaciones Científicas De Investigación
6-Hydroxydopamine-induced Apoptosis and Parkinson's Disease : 6-Hydroxydopamine, a neurotoxin, is commonly used in experimental models for Parkinson's disease. Its neurotoxicity is initiated via extracellular auto-oxidation, leading to oxidative stress and apoptosis. This compound induces mitochondrial dysfunction, activation of caspases, and apoptosis in neuronal cells, providing insights into Parkinsonian neurodegeneration (Hanrott et al., 2006).
Unilateral 6-Hydroxydopamine Lesions in Dopamine Neurons : 6-OHDA is used to study the effects of the destruction of dopamine neurons in the brain, particularly in the basal ganglia. This approach aids in understanding the neuroanatomy, neurochemistry, and electrophysiology of mesencephalic dopamine neurons and their relationships with the basal ganglia. It also provides insights into neuroscientific knowledge at basic and clinical levels, including aspects of Parkinson's disease (Schwarting & Huston, 1996).
6-Hydroxydopamine Model of Parkinson’s Disease : The 6-OHDA model continues to be a valuable tool in Parkinson’s disease research. It facilitates the study of motor and biochemical dysfunctions and has led to insights into intracellular mechanisms, including the roles of various receptors and kinases, in Parkinson’s disease (Simola et al., 2007).
Parkinsonian Pathophysiology in the 6-Hydroxydopamine Model : This model, despite not including all Parkinson's disease symptoms, reproduces main cellular processes such as oxidative stress, neurodegeneration, and apoptosis. The review analyzes the vulnerability of dopaminergic neurons and the relationships between neuroinflammation, neurodegeneration, and apoptosis in the model, which is key for identifying therapeutic targets for Parkinson's disease (Hernandez-Baltazar et al., 2017).
Protective Effects of Flavonoids Against 6-Hydroxydopamine-Induced Neuronal Cell Death : This study investigates the protective effects of fustin, a flavonoid, against 6-OHDA-induced neuronal death. It found that fustin suppressed the increases in reactive oxygen species, intracellular Ca2+, and other related markers of cell death, suggesting potential therapeutic applications in Parkinson's disease models (Park et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
2-oxo-1,3-dihydroindole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-8-4-5-1-2-6(9(12)13)3-7(5)10-8/h1-3H,4H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKVTJWRBSYRSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(=O)O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428451 | |
| Record name | 6-Carboxyoxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Carboxyoxindole | |
CAS RN |
334952-09-9, 33495-09-9 | |
| Record name | 6-Carboxyoxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxo-1,3-dihydroindole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















